
2,2,4,4,5,5,7,7-Octamethyloctane
Übersicht
Beschreibung
2,2,4,4,5,5,7,7-Octamethyloctane is a chemical compound with the molecular formula C16H34 . It has an average mass of 226.441 Da and a monoisotopic mass of 226.266052 Da . The systematic name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)CC(C)(C)C(C)(C)CC(C)(C)C . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . It has a boiling point of 263.0±7.0 °C at 760 mmHg . The vapor pressure of this compound is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 48.1±0.8 kJ/mol . The flash point is 112.5±11.7 °C . The index of refraction is 1.433 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Uses
- 2,2,4,4,5,5,7,7-Octamethyloctane is a chemical compound with specific properties that make it useful in various scientific applications. Its molecular structure and characteristics enable its use in different research contexts. One such application is in the area of material chemistry, where its properties are utilized for the synthesis and characterization of complex compounds (Price et al., 2008).
Application in Polymerization
- This compound plays a significant role in the field of polymer chemistry. It is involved in the synthesis of polymers through processes like olefin polymerization and copolymerization. Its unique structure contributes to the development of highly active catalysts used in these polymerization processes, leading to the creation of various polymer materials (Irwin et al., 2004).
Environmental Impact and Toxicology
- The environmental impact and toxicology of compounds structurally similar to this compound, such as octamethylcyclotetrasiloxane, are studied extensively. These studies are crucial for understanding the ecological and health-related implications of these compounds. Research in this area includes the investigation of bioaccumulation, toxicological effects, and risk assessments associated with exposure to these compounds (Dekant et al., 2017).
Role in Analytical Chemistry
- In analytical chemistry, derivatives of this compound are used as components in complex sensing mechanisms. These derivatives can act as neutral anion receptors, aiding in the detection and analysis of various anions. This application is significant in the development of sensors and detection technologies (Anzenbacher et al., 2000).
Eigenschaften
IUPAC Name |
2,2,4,4,5,5,7,7-octamethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h11-12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGICMFBIPBAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199662 | |
| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5171-85-7 | |
| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)
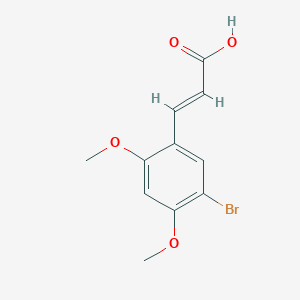
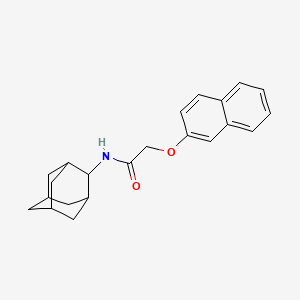
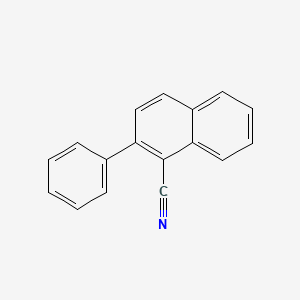
![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)


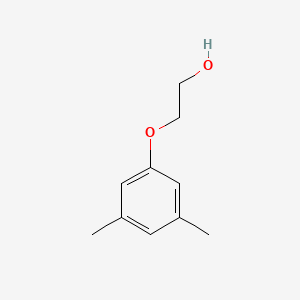
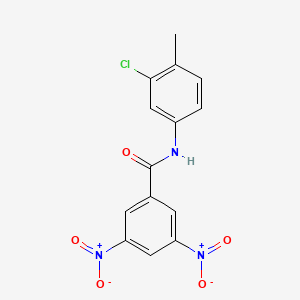

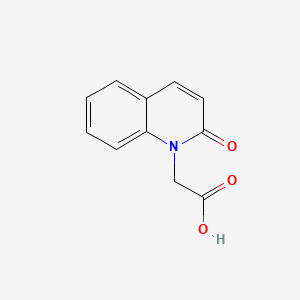

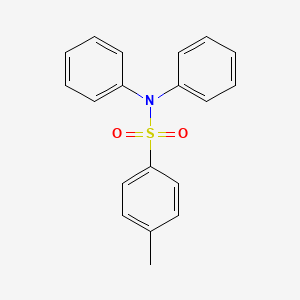
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
